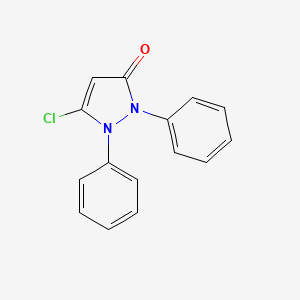
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are five-membered rings containing two nitrogen atoms at different positions. This particular compound is characterized by the presence of a chlorine atom and two phenyl groups attached to the pyrazoline ring. Pyrazolines and their derivatives are known for their wide range of pharmacological activities and are used in various fields, including pharmaceuticals and agriculture .
Méthodes De Préparation
The synthesis of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of chalcones with hydrazine derivatives under specific conditions. For instance, heating chalcones with hydrazine in the presence of a solvent like dioxane can yield pyrazoline derivatives . Another approach involves the use of diazo compounds or hydrazones as starting materials. Industrial production methods often focus on greener and more economical synthesis strategies, utilizing metal catalysts or nitrile imines .
Analyse Des Réactions Chimiques
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, diazo compounds, and metal catalysts. For example, the compound can be oxidized to form pyrazolone derivatives or reduced to yield dihydropyrazolines. Substitution reactions often involve the replacement of the chlorine atom with other functional groups, leading to the formation of diverse pyrazoline derivatives .
Applications De Recherche Scientifique
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, pyrazoline derivatives are investigated for their potential as pharmacological agents, including anti-inflammatory, analgesic, and antipsychotic properties . The compound is also used in the agricultural sector for the development of agrochemicals .
Mécanisme D'action
The mechanism of action of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. Pyrazoline derivatives are known to inhibit enzymes or receptors involved in various biological processes. For instance, some pyrazolines act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- can be compared with other similar compounds, such as 3-Methyl-1-phenyl-2-pyrazolin-5-one and 1,3-Diphenyl-1H-pyrazol-5-one . These compounds share the pyrazoline or pyrazolone core structure but differ in their substituents. The presence of the chlorine atom and two phenyl groups in 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- makes it unique and contributes to its distinct chemical and pharmacological properties .
Propriétés
Numéro CAS |
37585-37-8 |
|---|---|
Formule moléculaire |
C15H11ClN2O |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
5-chloro-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C15H11ClN2O/c16-14-11-15(19)18(13-9-5-2-6-10-13)17(14)12-7-3-1-4-8-12/h1-11H |
Clé InChI |
DVWNJXRYTFAXBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC(=O)N2C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
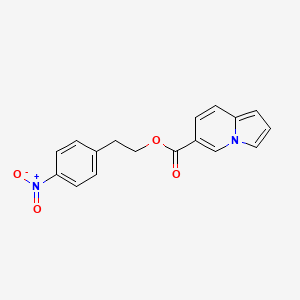
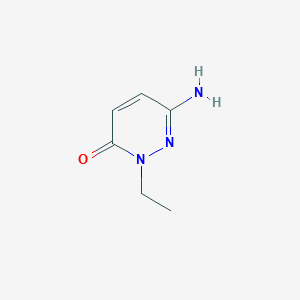
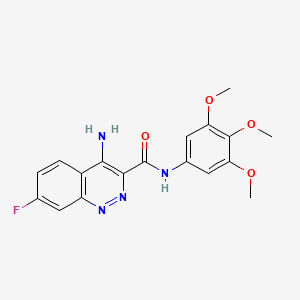
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)

![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)


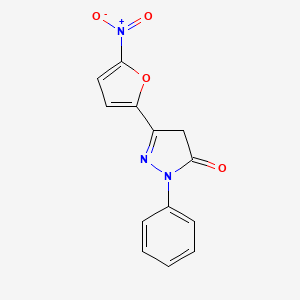

![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
